Cas no 22140-20-1 (2-Methylthioadenosine 5-monophosphate)

2-Methylthioadenosine 5-monophosphate (2-MeSAMP) is a modified nucleotide derivative that serves as a key intermediate in biochemical research, particularly in studies involving purine metabolism and nucleoside signaling pathways. Its structural modification at the 2-position with a methylthio group enhances its stability and specificity in enzymatic reactions, making it valuable for investigating S-adenosylmethionine (SAM)-dependent processes. This compound is widely utilized in enzymology and molecular biology to explore methylation mechanisms, nucleotide recycling, and related metabolic pathways. Its high purity and well-characterized properties ensure reliable performance in experimental applications, supporting precise and reproducible results in scientific investigations.
2-Methylthioadenosine 5-monophosphate structure
22140-20-1 structure
Product Name:2-Methylthioadenosine 5-monophosphate
CAS No:22140-20-1
MF:C11H16N5O7PS
MW:393.312801361084
CID:250489
PubChem ID:189762
Update Time:2025-05-22

2-Methylthioadenosine 5-monophosphate Chemical and Physical Properties

Names and Identifiers

    • 5'-Adenylic acid,2-(methylthio)-
    • 2- METHYLTHIOADENOSINE- 5'- O- MONOPHOSPHATE ( 2-MES-5'-AMP )
    • 2-METHYLTHIOADENOSINE 5-MONOPHOSPHATE
    • 2,6,2',6'-TETRAMETHYLAZOBENZENE NN'-DIOXIDE---CRYSTALLINE
    • 2-mesamp
    • 2-MeSAMP,2-Methylthio-AMP hydrate triethylammonium salt
    • 2-methylthioadenosine 5'-monophosphate triethylammonium salt hydrate
    • 2-methylthioadenosine-5'-monophosphate
    • 2-Methylthio-AMP
    • PD050278
    • 2-Methylthioadenosine 5'-monophosphate triethylammonium salt
    • HY-125989
    • ((2R,3S,4R,5R)-5-(6-Amino-2-(methylthio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
    • 2-Methylthio-AMP Triethylammonium salt hydrate
    • 22140-20-1
    • {[(2R,3S,4R,5R)-5-[6-amino-2-(methylsulfanyl)-9H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid
    • GTPL1764
    • W-201920
    • BDBM50367099
    • J-014548
    • 70804-88-5
    • DTXSID70221068
    • Q27072076
    • CHEMBL609484
    • CS-0103845
    • [(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
    • 2MeSAMP
    • CHEMBL606240
    • SCHEMBL2527383
    • G13414
    • XVTFTCNRRAQHEQ-KQYNXXCUSA-N
    • ((2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl)methyl dihydrogen phosphate
    • DTXCID70143559
    • 2-Methylthioadenosine 5-monophosphate
    • Inchi: 1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
    • InChI Key: XVTFTCNRRAQHEQ-KQYNXXCUSA-N
    • SMILES: S(C)C1N=C(C2=C(N=1)N(C=N2)[C@H]1[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O1)O)O)N

Computed Properties

  • Exact Mass: 393.05100
  • Monoisotopic Mass: 393.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 211Ų
  • XLogP3: _2.7

Experimental Properties

  • Density: 2.19
  • Boiling Point: 861.3°C at 760 mmHg
  • Flash Point: 474.7°C
  • Refractive Index: 1.88
  • Solubility: H2O: soluble20mg/mL, clear, colorless
  • PSA: 221.18000
  • LogP: -0.55990

2-Methylthioadenosine 5-monophosphate Security Information

  • Storage Condition:−20°C

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2-Methylthioadenosine 5-monophosphate Suppliers

Amadis Chemical Company Limited
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2-Methylthioadenosine 5-monophosphate Related Literature

Additional information on 2-Methylthioadenosine 5-monophosphate

2-Methylthioadenosine 5'-Monophosphate: A Comprehensive Overview

2-Methylthioadenosine 5'-monophosphate, also known by its CAS registry number CAS No. 22140-20-1, is a nucleotide analog that has garnered significant attention in the fields of biochemistry, pharmacology, and molecular biology. This compound is a derivative of adenosine monophosphate (AMP), with a methylthio group attached to the ribose sugar moiety at the 5' position. The structure of this compound is characterized by its unique substitution pattern, which imparts distinct chemical and biological properties compared to its parent nucleotide.

The compound has been extensively studied for its role in various cellular processes, including nucleotide metabolism, signal transduction, and gene expression regulation. Recent advancements in biochemical research have shed light on its potential applications in therapeutic development, particularly in the context of cancer treatment and neurodegenerative diseases. The methylthio substitution at the 5' position of the ribose sugar is believed to confer enhanced stability and bioavailability to the compound, making it an attractive candidate for drug delivery systems.

One of the most notable findings in recent studies is the involvement of 2-Methylthioadenosine 5'-monophosphate in the modulation of adenosine signaling pathways. Adenosine is a critical molecule in cellular communication, playing a pivotal role in processes such as inflammation, immune response, and energy metabolism. The methylthio derivative has been shown to selectively target adenosine receptors, potentially offering a novel avenue for treating conditions characterized by dysregulated adenosine signaling.

In addition to its receptor-mediated effects, 2-Methylthioadenosine 5'-monophosphate has demonstrated potent anti-inflammatory properties. Experimental studies have revealed that this compound can inhibit pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo models. These findings suggest its potential utility in treating inflammatory disorders such as arthritis, asthma, and cardiovascular diseases.

The synthesis of CAS No. 22140-20-1 involves a multi-step chemical process that requires precise control over reaction conditions to ensure high purity and yield. Researchers have optimized synthetic routes using enzymatic methods and chemical modifications, enabling large-scale production for both research and commercial purposes.

Another area of active investigation is the role of this compound in nucleic acid chemistry. Due to its structural similarity to natural nucleotides, 2-Methylthioadenosine 5'-monophosphate has been employed as a building block in the synthesis of modified oligonucleotides and RNA analogs. These modified nucleic acids exhibit improved stability and specificity, making them valuable tools in diagnostic assays and gene therapy applications.

In summary, 2-Methylthioadenosine 5'-monophosphate, with its unique chemical structure and diverse biological activities, represents a promising molecule with wide-ranging applications in medicine and biotechnology. As research continues to uncover its mechanisms of action and therapeutic potential, this compound is poised to make significant contributions to the development of novel therapeutics and diagnostic agents.

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Amadis Chemical Company Limited
(CAS:22140-20-1)2-Methylthioadenosine 5-monophosphate
A1244552
Purity:99%
Quantity:100mg
Price ($):5909
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NewCan Biotech Limited
(CAS:22140-20-1)2-Methylthioadenosine 5-monophosphate
NC11567
Purity:97%
Quantity:10g
Price ($):Inquiry
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